Soterenol
Overview
Description
Soterenol is a methanesulfonamido-phenethanolamine compound structurally related to isoproterenol. It is known for its potent bronchodilator properties, making it highly effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease . This compound’s bronchodilator potency is equivalent to or greater than that of isoproterenol, with a longer duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Soterenol can be synthesized through a series of chemical reactions involving the introduction of methanesulfonamide and phenethanolamine groups. The synthetic route typically involves the following steps:
Formation of the phenethanolamine core: This involves the reaction of a suitable phenol derivative with an epoxide to form the phenethanolamine structure.
Introduction of the methanesulfonamide group: This step involves the reaction of the phenethanolamine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Soterenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated this compound derivatives.
Scientific Research Applications
Soterenol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and cardiovascular conditions.
Industry: Utilized in the development of bronchodilator formulations and respiratory therapies
Mechanism of Action
Soterenol exerts its effects primarily through stimulation of beta-adrenergic receptors. It has a dominant beta-adrenergic receptor stimulant effect, leading to bronchodilation. The compound also exhibits a lesser degree of alpha-adrenergic receptor stimulation, which is not shared by isoproterenol . The molecular targets include beta-2 adrenergic receptors in the respiratory tract, leading to relaxation of bronchial smooth muscles and improved airflow .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist used for similar indications.
Salbutamol: A selective beta-2 adrenergic agonist commonly used as a bronchodilator.
Terbutaline: Another selective beta-2 adrenergic agonist with bronchodilator properties
Uniqueness of Soterenol
This compound is unique in its longer duration of bronchodilation compared to isoproterenol and its reduced cardiovascular side effects. Unlike isoproterenol, this compound does not cause a secondary increase in pulmonary airway resistance, making it a safer option for patients with respiratory conditions .
Biological Activity
Soterenol, a sympathomimetic amine chemically known as (+)-1-(3-methanesulphonamido, 4-hydroxyphenyl)-2-isopropylaminoethanol, is primarily recognized for its role as a beta-2 adrenergic agonist . This compound has garnered attention for its potent bronchodilator properties, making it a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Molecular Formula : C₁₂H₂₀N₂O₄S
- Molecular Weight : Approximately 288.36 g/mol
- Structure : this compound features a unique structure that includes both methanesulfonamide and phenolic groups, contributing to its selectivity and efficacy as a bronchodilator .
This compound functions by selectively activating beta-2 adrenergic receptors in bronchial smooth muscle, leading to relaxation and dilation of airways. In vivo studies have demonstrated that it not only increases mean arterial blood pressure but also decreases heart rate, indicating a complex interaction with cardiovascular systems .
Comparative Efficacy
This compound's efficacy as a bronchodilator has been compared with other adrenergic agonists. The following table summarizes the characteristics of several related compounds:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
This compound | Sympathomimetic amine | Bronchodilator | Selective beta-2 agonist |
Isoproterenol | Sympathomimetic amine | Bronchodilator | Non-selective beta agonist |
Salbutamol | Beta-2 agonist | Asthma treatment | Highly selective for beta-2 receptors |
Formoterol | Beta-2 agonist | Asthma/COPD management | Fast onset; long duration |
The data indicates that this compound exhibits comparable or superior potency to isoproterenol, highlighting its potential utility in clinical settings .
Case Studies and Research Findings
Research into this compound's biological activity has included various animal studies demonstrating its effectiveness. Notably, an 18-month oral toxicity study revealed the presence of mesovarial leiomyomas in rats, suggesting potential long-term effects that warrant further investigation .
In clinical observations, this compound has shown promise in managing bronchospasm, with reports indicating significant improvements in airflow in patients suffering from obstructive ventilatory disorders . However, the limitations of case reports must be acknowledged; findings from individual cases cannot be generalized without further rigorous studies to establish cause-effect relationships .
Pharmacodynamics and Side Effects
This compound's interaction with adrenergic receptors extends beyond bronchodilation. Studies indicate that it can modulate bronchial tone by inhibiting responses in isolated guinea-pig trachea to electrical stimulation. Additionally, it has been observed to enhance the force of contraction in isolated guinea-pig left atria, suggesting implications for cardiac function .
While this compound's therapeutic benefits are notable, potential side effects include cardiovascular responses that may require careful monitoring during treatment. Further research is needed to fully elucidate the pharmacodynamics and safety profile of this compound.
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRNQOGXBRYCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14816-67-2 (mono-hydrochloride) | |
Record name | Soterenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40864426 | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13642-52-9 | |
Record name | Soterenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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